molecular formula C27H29ClN4O5S B307475 2-[3-(butylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chloro-6-methoxyphenyl propionate

2-[3-(butylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chloro-6-methoxyphenyl propionate

Cat. No.: B307475
M. Wt: 557.1 g/mol
InChI Key: RFSCGPSFANUWPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[3-(butylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chloro-6-methoxyphenyl propionate” is a complex organic molecule that features multiple functional groups, including a sulfanyl group, a propionyl group, a triazino-benzoxazepin ring system, a chloro group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-[3-(butylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chloro-6-methoxyphenyl propionate” involves multiple steps:

    Formation of the triazino-benzoxazepin ring system: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and ortho-substituted aromatic compounds.

    Introduction of the butylsulfanyl group: This step may involve a nucleophilic substitution reaction where a butylthiol reacts with a suitable leaving group on the triazino-benzoxazepin ring.

    Addition of the propionyl group: This can be done through an acylation reaction using propionyl chloride or anhydride in the presence of a Lewis acid catalyst.

    Attachment of the chloro and methoxy groups: These groups can be introduced through electrophilic aromatic substitution reactions using chlorinating and methoxylating agents, respectively.

    Esterification to form the propionate: The final step involves esterification of the phenolic hydroxyl group with propionic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups (propionyl and ester) can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Amines, thiols, or other nucleophiles in the presence of a base or under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: New derivatives with substituted functional groups.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Drug Development:

    Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases, depending on its biological activity.

    Diagnostic Tools: May be used in diagnostic assays and imaging.

Industry

    Materials Science: Applications in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of “2-[3-(butylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chloro-6-methoxyphenyl propionate” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(butylsulfanyl)-7-acetyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chloro-6-methoxyphenyl acetate
  • 2-[3-(butylsulfanyl)-7-butyryl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chloro-6-methoxyphenyl butyrate

Uniqueness

The uniqueness of “2-[3-(butylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chloro-6-methoxyphenyl propionate” lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties. This could include enhanced stability, specific binding interactions, or unique reactivity compared to similar compounds.

Properties

Molecular Formula

C27H29ClN4O5S

Molecular Weight

557.1 g/mol

IUPAC Name

[2-(3-butylsulfanyl-7-propanoyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)-4-chloro-6-methoxyphenyl] propanoate

InChI

InChI=1S/C27H29ClN4O5S/c1-5-8-13-38-27-29-25-23(30-31-27)17-11-9-10-12-19(17)32(21(33)6-2)26(37-25)18-14-16(28)15-20(35-4)24(18)36-22(34)7-3/h9-12,14-15,26H,5-8,13H2,1-4H3

InChI Key

RFSCGPSFANUWPO-UHFFFAOYSA-N

SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC(=CC(=C4OC(=O)CC)OC)Cl)C(=O)CC)N=N1

Canonical SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(C(=CC(=C4)Cl)OC)OC(=O)CC)C(=O)CC)N=N1

Origin of Product

United States

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